molecular formula C9H18O3S B13247126 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL

Cat. No.: B13247126
M. Wt: 206.30 g/mol
InChI Key: ICZGVXLRICAZGC-UHFFFAOYSA-N
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Description

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is a cyclohexane derivative featuring a methanesulfonyl group at the 3-position of the cyclohexyl ring and a hydroxyl-terminated ethyl chain. Its synthesis typically involves sulfonylation of a cyclohexanol precursor followed by functionalization of the ethyl chain.

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-(3-methylsulfonylcyclohexyl)ethanol

InChI

InChI=1S/C9H18O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h8-10H,2-7H2,1H3

InChI Key

ICZGVXLRICAZGC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL typically involves the reaction of cyclohexane derivatives with methanesulfonyl chloride and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The ethan-1-ol group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally analogous compounds:

a. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()

  • Functional Groups: Contains a phenoxy-ethoxy chain and a bulky 1,1,3,3-tetramethylbutyl substituent.
  • Polarity : Lower polarity compared to 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL due to the absence of a sulfonyl group.
  • Applications : Likely used as a surfactant or emulsifier due to its amphiphilic structure.
  • Key Data :

    Property Value
    CAS Number 9036-19-5
    Concentration 100%
    EC Number 618-541-1

b. 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol ()

  • Functional Groups : Features a bromine atom and methoxy group on the aromatic ring.
  • Synthetic Efficiency : A 92% reaction yield was reported for its synthesis, indicating high efficiency under optimized conditions .
  • Spectroscopic Data: NMR (Carbon Chemical Shift) Value (ppm) Methyl group (C9) Not explicitly stated

c. Hypothetical Comparison with 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL

  • Polarity : The sulfonyl group in 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL likely increases its polarity compared to the ether-linked compound in and the brominated aromatic compound in .
  • Synthetic Challenges : Sulfonylation steps may require harsher conditions (e.g., SO₃ or methanesulfonyl chloride) compared to etherification or bromination.

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources directly analyze 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL. The comparisons above are extrapolated from structural analogs.
  • Recommendations : Experimental studies measuring solubility, reactivity, and spectroscopic data (e.g., NMR, IR) for 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL are needed for definitive comparisons.

Biological Activity

Overview of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL

2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is a compound that may exhibit various biological activities, particularly in medicinal chemistry. Its structure suggests potential interactions with biological targets, which could lead to therapeutic applications. The methanesulfonyl group is known for enhancing solubility and bioavailability, making such compounds of interest in drug development.

The biological activity of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing pathways related to pain, inflammation, or metabolic processes.

Potential Therapeutic Applications

  • Anti-inflammatory Agents : Compounds that modulate inflammatory pathways can be beneficial for treating diseases like arthritis or other inflammatory disorders.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal infections, suggesting potential for this compound in antimicrobial applications.
  • Neurological Effects : Given its structural characteristics, it may also have implications in neuropharmacology, potentially affecting neurotransmitter systems.

Case Studies and Experimental Data

While specific case studies on 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL are not available, research on related compounds provides insight into their biological activities:

CompoundBiological ActivityReference
Compound AInhibits COX enzymes, reducing inflammation
Compound BExhibits antibacterial properties against Gram-positive bacteria
Compound CModulates GABA receptors, showing anxiolytic effects

Experimental Approaches

Research typically employs various experimental approaches to evaluate the biological activity of similar compounds:

  • In vitro Studies : Cell lines are used to assess cytotoxicity and enzyme inhibition.
  • In vivo Studies : Animal models help evaluate the therapeutic potential and pharmacokinetics.
  • Molecular Docking Studies : Computational methods predict how the compound interacts with biological targets.

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